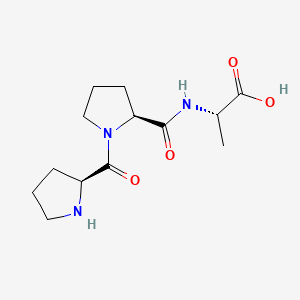
Prolyl-prolyl-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prolyl-prolyl-alanine is a tripeptide composed of two proline residues followed by an alanine residue Proline is a unique amino acid due to its cyclic structure, which imparts rigidity to the peptide chain
准备方法
Synthetic Routes and Reaction Conditions
Prolyl-prolyl-alanine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal alanine to the resin, followed by the sequential addition of the two proline residues. The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the amino acids are coupled in solution rather than on a solid support. This method can be more suitable for large-scale production but requires careful control of reaction conditions to prevent side reactions and ensure high yield and purity.
化学反应分析
Types of Reactions
Prolyl-prolyl-alanine can undergo various chemical reactions, including:
Oxidation: The proline residues can be oxidized to form hydroxyproline, which is important in collagen stability.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: The peptide can undergo substitution reactions where one amino acid is replaced by another, altering its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ascorbic acid can be used to oxidize proline residues.
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the peptide.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with different amino acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxyproline-containing peptides, which have different structural and functional properties compared to the original peptide.
科学研究应用
Prolyl-prolyl-alanine has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: The compound is used to investigate the role of proline-rich peptides in protein-protein interactions and cellular signaling.
Medicine: this compound and its derivatives are explored for their potential therapeutic effects, including wound healing and tissue regeneration.
Industry: The peptide is used in the development of biomaterials and as a component in cosmetic formulations.
作用机制
The mechanism of action of prolyl-prolyl-alanine involves its interaction with specific molecular targets and pathways. The cyclic structure of proline residues imparts rigidity to the peptide, influencing its binding to proteins and receptors. This rigidity can enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
Prolyl-alanine: A dipeptide with one proline and one alanine residue, which lacks the additional rigidity provided by the second proline.
Prolyl-prolyl-glycine: A tripeptide with two proline residues followed by glycine, which has different structural and functional properties due to the presence of glycine.
Prolyl-hydroxyproline-alanine: A tripeptide with hydroxyproline instead of one proline, which can influence its stability and biological activity.
Uniqueness
Prolyl-prolyl-alanine is unique due to the presence of two consecutive proline residues, which impart exceptional rigidity and stability to the peptide. This structural feature makes it particularly useful for studying the effects of proline-rich sequences in proteins and their interactions with other biomolecules.
属性
CAS 编号 |
20535-43-7 |
|---|---|
分子式 |
C13H21N3O4 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C13H21N3O4/c1-8(13(19)20)15-11(17)10-5-3-7-16(10)12(18)9-4-2-6-14-9/h8-10,14H,2-7H2,1H3,(H,15,17)(H,19,20)/t8-,9-,10-/m0/s1 |
InChI 键 |
KDBHVPXBQADZKY-GUBZILKMSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |
规范 SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















